molecular formula C14H12ClNO5S B11106272 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid

2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B11106272
M. Wt: 341.8 g/mol
InChI Key: WQVGFKAYHAUMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C14H12ClNO5S. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a sulfamoyl group attached to a benzoic acid core. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-methoxyaniline in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The sulfamoyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid
  • 2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoic acid
  • 2-Chloro-5-[(4-nitrophenyl)sulfamoyl]benzoic acid

Comparison: 2-Chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C14H12ClNO5S

Molecular Weight

341.8 g/mol

IUPAC Name

2-chloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C14H12ClNO5S/c1-21-10-4-2-9(3-5-10)16-22(19,20)11-6-7-13(15)12(8-11)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

WQVGFKAYHAUMLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.